N-pentyl-1-propyl-1H-pyrazol-4-amine
Description
N-pentyl-1-propyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a pentyl group (-C₅H₁₁) attached to the amine nitrogen and a propyl group (-C₃H₇) at the 1-position of the pyrazole ring.
However, the absence of aromatic or heteroaromatic groups (e.g., pyridinyl) may reduce polar interactions compared to its analogs.
Properties
Molecular Formula |
C11H21N3 |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-pentyl-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C11H21N3/c1-3-5-6-7-12-11-9-13-14(10-11)8-4-2/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
OHBNDMXJDOAGKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CN(N=C1)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-pentyl-1-propyl-1H-pyrazol-4-amine typically involves the reaction of appropriate hydrazines with 1,3-diketones or their equivalents. One common method is the cyclization of enaminones with hydrazines under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as iodine or other Lewis acids to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: N-pentyl-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, alkoxides, or amines in the presence of catalysts or under thermal conditions.
Major Products Formed:
Oxidation: Pyrazole oxides and related derivatives.
Reduction: Reduced pyrazole derivatives with altered functional groups.
Substitution: Substituted pyrazole compounds with various functional groups.
Scientific Research Applications
Chemistry: N-pentyl-1-propyl-1H-pyrazol-4-amine is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a ligand for receptors and enzymes. It has shown promise in binding to specific molecular targets, making it useful in the development of new drugs and therapeutic agents .
Medicine: The compound’s biological activity makes it a candidate for drug development. It has been investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties. Researchers are exploring its use in treating various diseases and conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it valuable in the synthesis of functional materials and intermediates .
Mechanism of Action
The mechanism of action of N-pentyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key differences between N-pentyl-1-propyl-1H-pyrazol-4-amine and related compounds:
*Note: Data for this compound are inferred from structural analogs due to lack of direct experimental reports.
Key Observations:
- Lipophilicity : The pentyl and propyl groups in the target compound likely increase lipophilicity compared to analogs with cyclopropyl or methylthiopropyl substituents. This property could improve bioavailability but may reduce water solubility.
- Aromatic Interactions : Unlike analogs with pyridinyl groups (e.g., ), the absence of aromatic rings in the target compound may limit π-π stacking or polar interactions in biological targets.
Spectroscopic and Physicochemical Properties
- NMR Trends : Analogs with pyridinyl groups exhibit distinct aromatic proton shifts (e.g., δ 8.87 ppm in CDCl₃) , whereas the target compound’s alkyl-dominated structure would show signals in the δ 0.5–3.0 ppm range for aliphatic protons.
- Melting Points : The cyclopropyl derivative’s higher melting point (104–107°C) compared to alkylated analogs suggests stronger intermolecular forces due to its rigid structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
